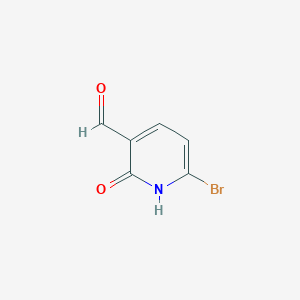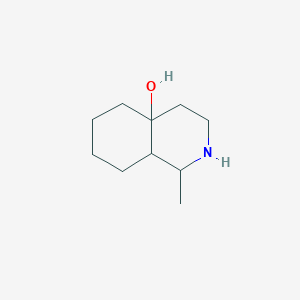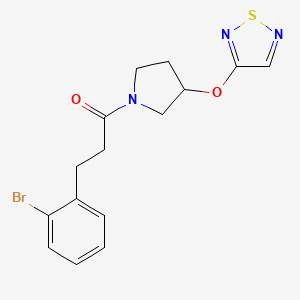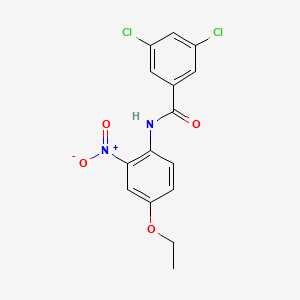![molecular formula C20H21ClN2O5S B2366791 diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 896680-00-5](/img/structure/B2366791.png)
diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anti-Cancer Agents
The compound’s structural features position it as a potential anti-cancer agent. Let’s delve into its mechanisms of action and its impact on cancer cells. Several studies have investigated its efficacy against different cancer types, including breast cancer, and explored its potential as a targeted therapy for PI3K (phosphatidylinositol 3-kinase) inhibition .
PI3K Inhibition
PI3K is a lipid kinase crucial in signal transduction pathways related to cell survival, growth, and angiogenesis. Dysregulation of the PI3K pathway is implicated in various pathologies, including cancer. The compound’s inhibitory activity against PI3K isoforms (especially PI3Kβ and PI3Kc) suggests its potential as a therapeutic agent .
Molecular Docking Studies
Computational modeling and molecular docking studies have revealed that the compound binds to the active site of PI3K, similar to known inhibitors like PI-103. Understanding its binding mode aids in optimizing it as a new chemical entity for anticancer drug discovery .
Antibacterial Activity
While the primary focus has been on cancer research, there’s evidence suggesting that this compound may also exhibit antibacterial properties. Further investigations are needed to explore its effectiveness against specific bacterial strains, such as Staphylococcus aureus and Escherichia coli .
Heterocyclic Chemistry
Given its heterocyclic structure, the compound contributes to the diverse field of heterocyclic chemistry. Researchers have synthesized analogues and evaluated their biological activities, including antibacterial effects. The electronic structure plays a crucial role in determining bioactivity .
Thienopyridine Derivatives
The compound belongs to the thienopyridine family, which has shown promise in various pharmacological contexts. Thienopyridines have been explored for their antiplatelet, antiallergic, antitumor, and anti-inflammatory properties. Investigating this compound’s derivatives may yield novel therapeutic agents .
properties
IUPAC Name |
diethyl 2-[(3-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c1-3-27-19(25)16-14-8-9-23(20(26)28-4-2)11-15(14)29-18(16)22-17(24)12-6-5-7-13(21)10-12/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZPLYNVBUXSGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)





![3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
![2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2366722.png)
![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-methoxyphenyl)methanone](/img/structure/B2366730.png)
